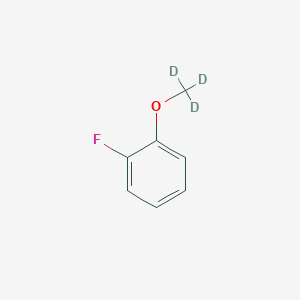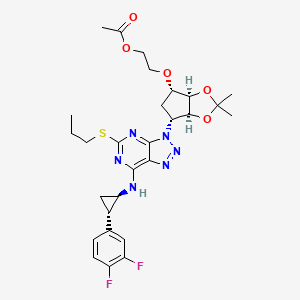
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is a synthetic compound that belongs to the class of nitrosamines. Nitrosamines are known for their presence in tobacco products and their potential carcinogenic properties. This compound is often studied in the context of its formation, metabolism, and effects on biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid typically involves the nitrosation of a precursor compound. The reaction conditions often include acidic environments and nitrosating agents such as sodium nitrite. The specific synthetic route may vary depending on the desired isotopic labeling and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. general principles of chemical synthesis, such as batch processing and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more reactive species or breakdown products.
Reduction: Reduction reactions may convert the nitroso group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may include catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce nitroso derivatives, while reduction could yield amine derivatives.
Applications De Recherche Scientifique
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is primarily used in scientific research to study:
Carcinogenesis: Its role in the formation of cancerous cells, particularly in relation to tobacco use.
Metabolism: How the compound is metabolized in biological systems and its metabolic pathways.
Toxicology: The toxic effects of the compound on various biological systems.
Analytical Chemistry: Methods for detecting and quantifying nitrosamines in different matrices.
Mécanisme D'action
The mechanism of action of 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid involves its interaction with DNA and proteins, leading to potential mutagenic and carcinogenic effects. The compound can form adducts with DNA, causing mutations that may lead to cancer. The molecular targets include various enzymes and receptors involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Nitrosodimethylamine (NDMA): Another nitrosamine with known carcinogenic properties.
N-Nitrosopyrrolidine (NPYR): A nitrosamine found in tobacco smoke and certain foods.
N-Nitrosodiethylamine (NDEA): A nitrosamine used in research to study carcinogenesis.
Uniqueness
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is unique due to its specific structure and isotopic labeling, which makes it valuable for tracing and studying metabolic pathways in research settings.
Propriétés
Formule moléculaire |
C10H13N3O3 |
|---|---|
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
4-[nitroso(trideuteriomethyl)amino]-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C10H13N3O3/c1-13(12-16)9(4-5-10(14)15)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3,(H,14,15)/i1D3 |
Clé InChI |
NZSNJPDBPMIBSP-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C(CCC(=O)O)C1=CN=CC=C1)N=O |
SMILES canonique |
CN(C(CCC(=O)O)C1=CN=CC=C1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



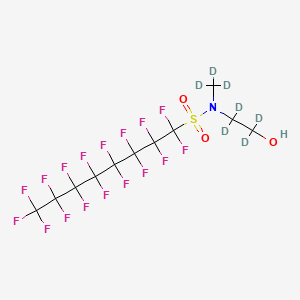
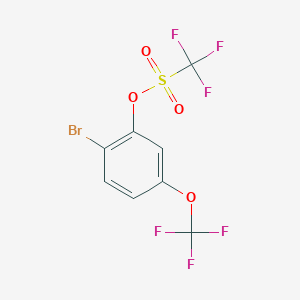
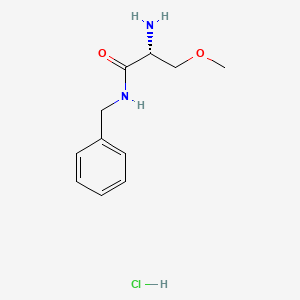
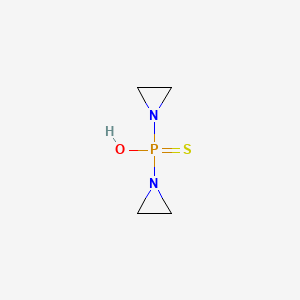



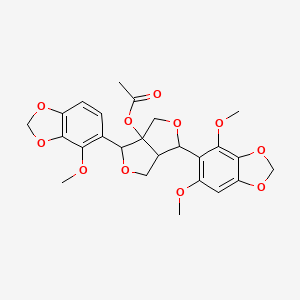
![2,2-Difluoro-5-methylbicyclo[2.2.1]heptane](/img/structure/B13440833.png)

